molecular formula C5H5BrN2 B018318 2-Amino-4-bromopyridine CAS No. 84249-14-9

2-Amino-4-bromopyridine

Cat. No.: B018318
CAS No.: 84249-14-9
M. Wt: 173.01 g/mol
InChI Key: BAQKUNMKVAPWGU-UHFFFAOYSA-N
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Description

2-Amino-4-bromopyridine is a heterocyclic organic compound with the molecular formula C5H5BrN2. It is a derivative of pyridine, where the amino group is positioned at the second carbon and the bromine atom at the fourth carbon. This compound is known for its significant role as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Mechanism of Action

Target of Action

2-Amino-4-bromopyridine is a versatile organic compound used as a building block in organic synthesis . It is primarily used as a reagent in the synthesis of various biologically active molecules . The bromine atom and the amino group in the molecule can be further functionalized to introduce other groups, enabling the design and synthesis of a wide variety of heterocyclic compounds .

Mode of Action

The mode of action of this compound is largely dependent on the specific reaction it is involved in. Generally, the bromine atom in the molecule can undergo Suzuki coupling to be converted into an aryl group . Additionally, the amino group on the pyridine ring is often used to form amide bonds, connecting the pyridine molecule to drug molecules and other biologically active molecules .

Result of Action

The result of the action of this compound is the formation of a wide variety of heterocyclic compounds . These compounds can have diverse molecular and cellular effects, depending on their specific structures and the biological targets they interact with.

Action Environment

The action of this compound, as a chemical reagent, is influenced by various environmental factors such as temperature, pH, and the presence of other reagents or catalysts. These factors can affect the efficiency and selectivity of the reactions involving this compound . In terms of stability, this compound is a stable compound under normal conditions, but it should be stored in a dark place and sealed in a dry environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromopyridine can be achieved through various methods. One common method involves the ammoniation of 2,4-dibromopyridine-N-oxide using ammonia water, followed by a reduction reaction . Another method includes the esterification of 4-bromopyridinium chloride to obtain 4-bromopyridine-2-ethyl formate, which is then ammonified to form 4-bromopyridine-2-formamide. This intermediate undergoes Hofmann degradation to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of cost-effective raw materials and optimized reaction conditions to ensure high yield and scalability. The process typically includes steps such as esterification, ammoniation, and Hofmann degradation, with careful control of reaction temperatures and pH levels .

Comparison with Similar Compounds

  • 2-Amino-5-bromopyridine
  • 3-Amino-2-bromopyridine
  • 2-Amino-6-bromopyridine
  • 4-Amino-2-bromopyridine

Comparison: 2-Amino-4-bromopyridine is unique due to the specific positioning of the amino and bromine groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as 2-Amino-5-bromopyridine and 3-Amino-2-bromopyridine, this compound exhibits distinct chemical and biological properties, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

4-bromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQKUNMKVAPWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351204
Record name 2-Amino-4-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84249-14-9
Record name 2-Amino-4-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-bromopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2-amino-4-bromopyridine in scientific research?

A: this compound serves as a crucial building block in synthesizing complex organic molecules, particularly pharmaceuticals. For instance, it's a key intermediate in synthesizing [N‐methyl‐11C]‐3‐[(6‐dimethylamino)pyridin‐3‐yl]‐2,5‐dimethyl‐N, N‐dipropylpyrazolo[1,5‐a]pyrimidine‐7‐amine (R121920), a potential PET ligand for imaging CRF1 receptors [].

Q2: Can you describe a novel synthetic route for this compound highlighted in the research?

A: Yes, one research paper [] details a novel synthesis utilizing a palladium-catalyzed Suzuki coupling. This involves reacting aryl bromide 5 with a specifically synthesized heteroaryl boronate ester 4, derived from this compound in four steps with a 50% overall yield. This method provides a potentially more efficient and controlled approach compared to traditional methods.

Q3: What are the advantages of the different synthesis methods for this compound presented in the research papers?

A3: The research papers highlight distinct advantages for their respective synthesis methods:

    Q4: Are there any details regarding the analytical methods used to characterize this compound in these studies?

    A: While the provided abstracts don't delve into specific analytical techniques, it's standard practice to employ methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized this compound. Additionally, High-Performance Liquid Chromatography (HPLC) is likely used, especially in the context of synthesizing the PET ligand [], to isolate and purify the target compound at various synthesis stages.

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